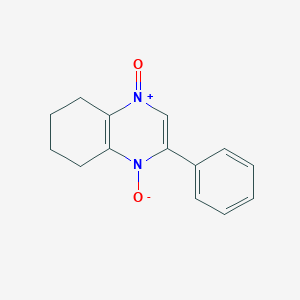

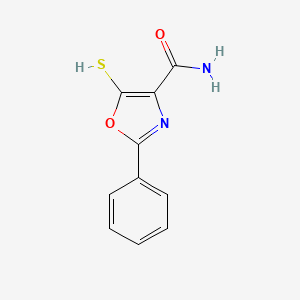

2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide

Vue d'ensemble

Description

2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, also known as PQQ, is a redox cofactor that is found in a number of enzymes in bacteria, plants, and animals. PQQ has been shown to have a number of important physiological and biochemical effects, including its ability to act as an antioxidant and to stimulate the growth of new mitochondria in cells. In

Applications De Recherche Scientifique

Anti-Tubercular Agents

A series of novel derivatives of quinoxaline-1,4-dioxide, including 2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, have been synthesized and tested for their anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain. Some compounds demonstrated moderate to significant activity, with minimum inhibitory concentrations (MIC) ranging from 30.35 to 252.00 µM. Additionally, a docking study was performed to understand the binding pattern within the target enzyme's active site (Srinivasarao et al., 2020).

Synthesis and Chemical Properties

The reaction of cyclohexane-1,2-dione dioxime with diacetyl and other diketones leads to the formation of tetrahydroquinoxaline 1,4-dioxide derivatives. This research provides insights into the synthesis processes and the resulting chemical structures of these compounds (Gatilov & Samsonov, 2015).

Hypoxia-Selective HIF-1α Inhibitors

Derivatives of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides, including variants of 2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide, have been synthesized and show higher cytotoxicity and hypoxia selectivity compared to reference agents. These compounds demonstrate promising anticancer potential, particularly in hypoxic tumor cells, and have shown strong antiestrogenic potencies in breast cancer cells (Buravchenko et al., 2020).

Weak Interactions in Crystal Packing

Studies have been conducted on the weak interactions in certain derivatives of tetrahydroisoquinoline, including 2-phenyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide. These studies, involving single-crystal X-ray diffraction, provide valuable insights into the molecular conformations and interactions, which are crucial for understanding their properties and potential applications (Choudhury et al., 2003).

Antimalarial Activity

Research has shown that quinoxaline 1,4-dioxide derivatives, including 2-phenyl variants, exhibit superior antimalarial activity, especially against Plasmodium falciparum strains with different chloroquine-resistance statuses. The most effective compounds were those with nonsubstituted quinoxaline 1,4-dioxides in specific positions and with certain substituents in the phenyl group (Zarranz et al., 2005).

Propriétés

IUPAC Name |

4-oxido-3-phenyl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-15-10-14(11-6-2-1-3-7-11)16(18)13-9-5-4-8-12(13)15/h1-3,6-7,10H,4-5,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGHZUBLJMWJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N(C(=C[N+]2=O)C3=CC=CC=C3)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40367806 | |

| Record name | Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |

CAS RN |

88820-02-4 | |

| Record name | Quinoxaline, 5,6,7,8-tetrahydro-2-phenyl-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40367806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(3-aminothieno[2,3-b]pyridin-2-yl)carbonyl]amino}benzoate](/img/structure/B5112035.png)

![3-butoxy-N-{4-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5112052.png)

![N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2,2-diphenylacetamide](/img/structure/B5112061.png)

![3-fluoro-2-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B5112067.png)

![1-[4-(benzyloxy)benzyl]-4-(4-bromophenyl)-4-piperidinol](/img/structure/B5112075.png)

![2,4-dichloro-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5112094.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-4-piperidinamine](/img/structure/B5112095.png)

![1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]piperidine](/img/structure/B5112103.png)

![2-ethoxy-4-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5112105.png)

![N-(1-{1-[2-(trifluoromethyl)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5112112.png)